
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Übersicht
Beschreibung
“N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide” is a chemical compound with the molecular formula C11H13Cl2N3O2 . It is based on a pyridine-2,6-dicarboxamide fragment .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C11H13Cl2N3O2 and molecular weight 290.15 .Wissenschaftliche Forschungsanwendungen
1. Complexation with Copper(II)
Research indicates that pyridine dicarboxamide ligands, similar to N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide, can be synthesized for complexation with copper(II) ions. These ligands have shown potential in forming mono-, di-, tri-, and tetranuclear copper complexes, revealing interesting intramolecular hydrogen bonding interactions and metal coordination properties (Jain et al., 2004).
2. Fluorescence Properties in Eu(III) and Tb(III) Complexes
Studies on pyridine dicarboxamide derivatives have demonstrated their use in synthesizing complexes with europium (Eu) and terbium (Tb) ions. These complexes, particularly when involving this compound-like ligands, exhibit significant fluorescence properties, offering potential applications in materials science and photonics (Qiang, 2008).
3. Synthesis of Polyamide-Containing Derivatives
Research has focused on synthesizing acyclic aromatic polyamide pyridine derivatives, using this compound or its analogs. These synthesized compounds have potential applications in materials science, given their unique structural and bonding characteristics (Kuoxi et al., 2006).
4. Green Chemistry Synthesis Methods
Recent advances include the green chemistry synthesis of this compound derivatives, utilizing environmentally friendly methods like mechanochemistry. These advances are significant for sustainable chemistry practices (Molnar et al., 2022).
5. Molecular Conformation Analysis in Foldamers
The structural analysis of foldamer-type oligoamides, including those based on pyridine dicarboxamide derivatives, has been conducted to understand the effects of hydrogen bonding on solvate formation, crystal structures, and molecular conformation. Such studies contribute to the field of supramolecular chemistry and materials design (Suhonen et al., 2012).
6. Antimicrobial Applications
This compound and its derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
2-N,6-N-bis(2-chloroethyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-4-6-14-10(17)8-2-1-3-9(16-8)11(18)15-7-5-13/h1-3H,4-7H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZAOCYEAADFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCCCl)C(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



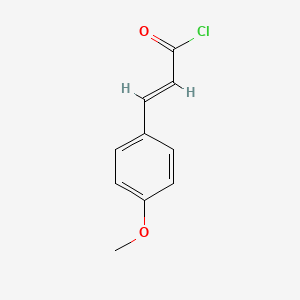

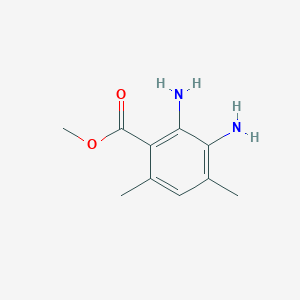

![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)


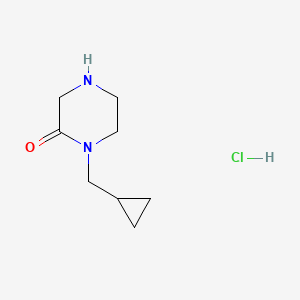
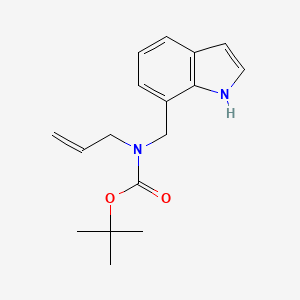

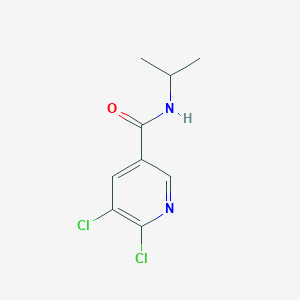
![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)